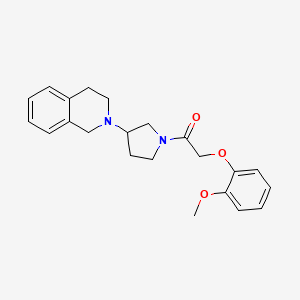
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound. This complex molecule showcases a combination of isoquinoline, pyrrolidine, and methoxyphenoxy groups, indicating its potential versatility in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone often involves multi-step organic synthesis techniques. It typically starts with the preparation of key intermediates like dihydroisoquinoline, pyrrolidine, and methoxyphenol derivatives.
Isoquinoline Synthesis: : The isoquinoline core can be synthesized from simple aromatic compounds through Pomeranz-Fritsch or Bischler-Napieralski reactions, followed by reduction to form the dihydroisoquinoline moiety.
Pyrrolidine Formation: : Pyrrolidine derivatives can be obtained from the cyclization of amino alcohols or through the hydrogenation of pyrroles.
Ether Formation: : The methoxyphenoxy part is typically prepared through nucleophilic substitution reactions, converting phenols into aryl ethers.
These intermediates are then coupled under specific reaction conditions using catalysts like palladium on carbon or other transition metals, often under controlled temperature and pressure to achieve the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic steps. This scale-up requires robust control of reaction conditions to ensure high yield and purity, utilizing large reactors, automated monitoring systems, and precise purification techniques such as chromatography.
化学反应分析
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: : It can be oxidized at the isoquinoline or pyrrolidine moieties, often resulting in the formation of N-oxides or ketones.
Reduction: : Reduction reactions can convert the isoquinoline ring back to the fully saturated tetrahydroisoquinoline.
Substitution: : The methoxyphenoxy group allows for nucleophilic aromatic substitution, where the methoxy group can be replaced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and potassium permanganate.
Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophiles such as amines or thiols in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: : Isoquinoline N-oxides or ketones.
Reduction: : Tetrahydroisoquinoline derivatives.
Substitution: : Aryloxy-substituted derivatives based on the nucleophile used.
科学研究应用
This compound finds applications across various scientific domains:
Chemistry: : It's used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: : The compound is often used to study receptor binding and neurotransmitter activity due to its isoquinoline structure.
Medicine: : Potential therapeutic applications in developing drugs targeting neurological disorders, owing to its structural similarity to certain alkaloids.
Industry: : Utilized in developing specialized coatings, polymers, and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action largely depends on the specific application:
In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity. For instance, the isoquinoline moiety can inhibit monoamine oxidase, impacting neurotransmitter metabolism.
The pyrrolidine group might engage in hydrogen bonding or hydrophobic interactions with biological macromolecules, influencing its binding affinity and specificity.
相似化合物的比较
Compared to other compounds with similar moieties, 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone stands out due to its unique combination of functional groups, enhancing its versatility.
Similar Compounds
1-(3-(isoquinolin-2-yl)pyrrolidin-1-yl)-2-(phenoxy)ethanone: : Lacks the methoxy group, which may influence its reactivity and binding properties.
1-(3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone: : A fully saturated isoquinoline ring, affecting its oxidation state and overall reactivity.
By juxtaposing these, it's clear that this compound's structure provides unique advantages, particularly in its reactivity and binding characteristics, making it a valuable compound in both research and industrial applications.
Hope this satisfies your curiosity! What's next on your research list?
属性
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-26-20-8-4-5-9-21(20)27-16-22(25)24-13-11-19(15-24)23-12-10-17-6-2-3-7-18(17)14-23/h2-9,19H,10-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLHOFMQMWGRJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
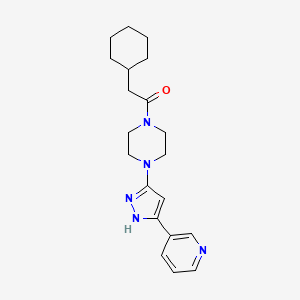
![ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2411725.png)
![2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B2411727.png)
![tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate](/img/structure/B2411729.png)
![2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline](/img/structure/B2411730.png)
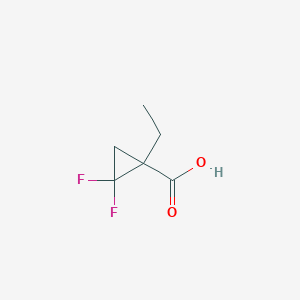
![1-(1-Adamantyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2411732.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2411733.png)
![5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2411734.png)
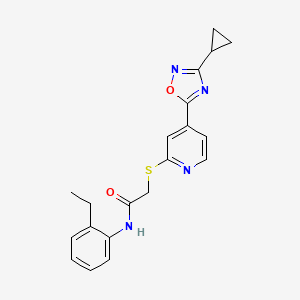
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2411736.png)
![(E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2411739.png)
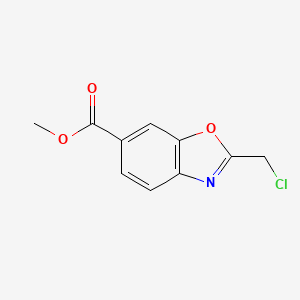
![4-[(3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl-2-methoxyphenyl furan-2-carboxylate](/img/structure/B2411743.png)
